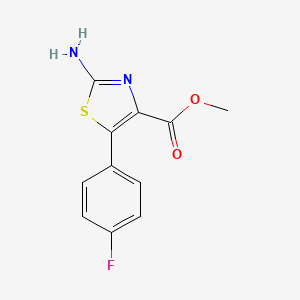

Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate

Overview

Description

“Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate” is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

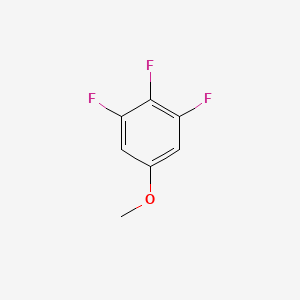

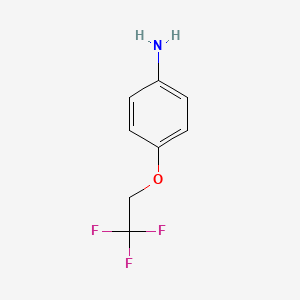

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. It also contains a fluorophenyl group, which is a phenyl group (a six-membered aromatic ring) with a fluorine atom attached .Scientific Research Applications

Synthesis and Chemical Transformations

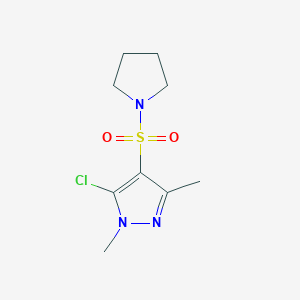

- Synthesis of Heterocyclic Compounds : Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate is used in synthesizing various heterocyclic compounds. For instance, it is involved in the transformation into thiazolecarboxylates and pyrido(1,2-a)pyrimidin-3-yl thiazole-5-carboxylates (Žugelj et al., 2009).

- Radioisotope Labeling : This compound is used in the synthesis of radioisotope-labeled compounds like dufulin, which is significant for studying the metabolism and environmental behavior of these substances (Yang et al., 2018).

- Synthesis of Antibacterial Agents : It is involved in the synthesis of compounds with antibacterial properties, such as N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (Uwabagira et al., 2018).

Applications in Material Science

- Corrosion Inhibition : Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, a related compound, demonstrates effectiveness as a corrosion inhibitor for metals in acidic environments, implying potential similar uses for the methyl variant (Raviprabha & Bhat, 2019).

Biomedical Research

- Antitumor Properties : Thiazole derivatives, which include compounds structurally related to this compound, have been investigated for their antitumor properties (Bradshaw et al., 2002).

- Fluorophore Development : The compound and its derivatives have been studied for their fluorescence properties, which can be significant in the development of fluorophores for biological and chemical applications (Lambert et al., 2000).

Other Notable Applications

- Synthesis of Amino Acid Derivatives : It is used in the synthesis of amino acid derivatives, such as in the preparation of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, useful in drug discovery (Durcik et al., 2020).

- Antibacterial Studies : New derivatives of 2-amino-5-aryl- 1,3-thiazole-4-carboxylic acid, synthesized from this compound, have been studied for their antibacterial properties (Al Dulaimy et al., 2017).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and mechanism of action. Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards. This information could be useful for future innovation .

Mechanism of Action

Target of Action

Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate is a complex organic compound. Similar compounds have been used as substrates in the preparation of various derivatives with potential biological activities .

Mode of Action

For instance, it can be used as a substrate in the preparation of bithiophene-based azo dyes, 4-thiazolidinone derivatives, and 1,3,4-thiadiazole and phenothiazine hybrids .

Biochemical Pathways

Similar compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Result of Action

Similar compounds have shown potential in various applications, such as the development of potent hcv ns5b polymerase inhibitors and possible antitubercular agents .

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit HCV NS5B polymerase, an enzyme crucial for the replication of the hepatitis C virus . Additionally, it interacts with other biomolecules, such as bithiophene-based azo dyes, which exhibit nonlinear optical properties . These interactions highlight the compound’s potential in therapeutic applications and biochemical research.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been reported to exhibit cytotoxic activity against human tumor cell lines, including glioblastoma and melanoma . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating specific signaling pathways and altering the expression of genes involved in cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound inhibits HCV NS5B polymerase by binding to its active site, preventing the replication of the hepatitis C virus . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

properties

IUPAC Name |

methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTYJRKPJUWDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382375 | |

| Record name | methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886361-30-4 | |

| Record name | Methyl 2-amino-5-(4-fluorophenyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)

![8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B1362278.png)

![[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B1362283.png)

![1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B1362297.png)